Cas no 1335281-55-4 (1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide)

1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a structurally complex borate ester derivative characterized by its bicyclo[2.2.2]octane framework. This compound exhibits notable stability due to its rigid, cage-like borabicyclo structure, which enhances its utility in synthetic and catalytic applications. The presence of a chloro-substituted aromatic ring and a methoxycarbonyl group provides functional versatility, making it a potential intermediate in organoboron chemistry. Its electron-deficient boron center and sterically shielded environment contribute to controlled reactivity, suitable for selective transformations. This compound is of interest in materials science and pharmaceutical research, where precise boron-containing scaffolds are required. Handling should adhere to standard safety protocols for organoboron compounds.
1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide structure
1335281-55-4 structure
Product Name:1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
CAS No:1335281-55-4
MF:
MW:
CID:5797380
Update Time:2025-05-03

1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
    • Inchi: 1S/C13H15BClO5/c1-13-6-18-14(19-7-13,20-8-13)10-3-9(12(16)17-2)4-11(15)5-10/h3-5H,6-8H2,1-2H3/q-1
    • InChI Key: XFDBPZKARUYGFZ-UHFFFAOYSA-N
    • SMILES: C(C1C=C(Cl)C=[C-]([B+3]23[O-]CC(C)(C[O-]2)C[O-]3)C=1)(=O)OC

1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D556659-1g
1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
1335281-55-4 96%
1g
$1095 2024-05-25
eNovation Chemicals LLC
D556659-1g
1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
1335281-55-4 96%
1g
$1095 2025-02-28
eNovation Chemicals LLC
D556659-1g
1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
1335281-55-4 96%
1g
$1095 2025-02-27

Additional information on 1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide: A Comprehensive Overview

The compound with CAS No. 1335281-55-4, known as 1-(3-chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique bicyclic structure, which combines a boron atom with a tricyclic framework, making it a promising candidate for various applications in drug discovery and advanced materials.

The bicyclo[2.2.2]octane core of this compound is a well-known structural motif in organic chemistry, often associated with stability and rigidity due to its bridged bicyclic system. The presence of a boron atom at the 1-position introduces additional functionality, particularly in terms of reactivity and coordination properties. Recent studies have highlighted the potential of such boron-containing compounds in catalysis and as intermediates in the synthesis of complex organic molecules.

The substituents on the phenyl ring further enhance the versatility of this compound. The 3-chloro group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule, while the methoxycarbonyl group at the 5-position adds hydrophilic characteristics, potentially improving solubility and bioavailability in certain applications.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its spectroscopic properties and reactivity under various conditions. Advanced techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate its molecular structure and confirm its stereochemistry.

In terms of applications, this compound has shown promise in the development of new pharmaceutical agents due to its unique combination of structural rigidity and functional groups. Additionally, its ability to act as a ligand in transition metal complexes has opened up avenues for its use in catalytic processes and materials science.

Furthermore, the methoxycarbonyl group on the phenyl ring makes this compound amenable to further functionalization through reactions such as esterification or amidation, enabling the creation of derivatives with tailored properties for specific applications.

In conclusion, CAS No. 1335281-55-4 represents a cutting-edge chemical entity with significant potential across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in organic chemistry, materials science, and pharmacology.

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